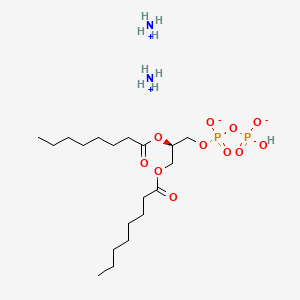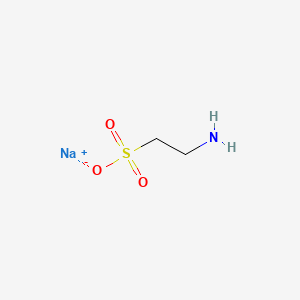
Dioctanoylgycerol pyrophosphate ammonium salt
Übersicht
Beschreibung
Dioctanoylgycerol pyrophosphate ammonium salt, also known as 08:0 DGPP, is an anionic phospholipid with a pyrophosphate group attached to diacylglycerol . It acts as a signaling lipid .
Molecular Structure Analysis
The molecular formula of Dioctanoylgycerol pyrophosphate ammonium salt is C19H44N2O11P2. Its molecular weight is 538.5 g/mol.Physical And Chemical Properties Analysis
Dioctanoylgycerol pyrophosphate ammonium salt has a molecular weight of 521.48 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Cell Signaling Studies
Dioctanoylgycerol pyrophosphate (DGPP) ammonium salt plays a significant role in cell signaling pathways. It acts as a signaling lipid that can modulate the activity of various enzymes and receptors within cells. Researchers utilize DGPP to study its effects on phosphatidic acid (PA) signaling and to understand how it influences cellular processes such as proliferation, differentiation, and apoptosis .
Investigation of Lipid Metabolism
DGPP is involved in lipid metabolism, where it serves as a precursor or a byproduct in the synthesis and degradation of complex lipids. Scientists use this compound to explore the enzymatic pathways of lipid metabolism, particularly focusing on the role of DGPP in the synthesis of triacylglycerol and phospholipids .
Plant Physiology Research
In plant systems, DGPP is associated with stress responses and developmental processes. It is used in plant physiology research to investigate its function in plant defense mechanisms against environmental stressors and its regulatory role in plant growth and development .
Yeast and Bacterial Studies
DGPP has been detected in organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria), suggesting its involvement in fundamental biological processes. Researchers use DGPP to study its potential role in triggering homeostatic cellular responses in these microorganisms .
Macrophage Activation
This compound is also studied for its role in macrophage activation, which is crucial for the immune response. DGPP may act as a macrophage-activating factor, and its study could lead to a better understanding of immune system regulation and the development of new therapeutic strategies .
Neuroscientific Research
In neuroscience, DGPP can be used to study neural signaling and brain lipid composition. Its role in the formation of lipid rafts, which are specialized membrane microdomains, is of particular interest for understanding signal transduction in the nervous system .
Drug Delivery Systems
Due to its amphiphilic nature, DGPP can be utilized in the development of drug delivery systems. Its ability to form liposomes and other lipid-based carriers is explored to enhance the delivery of therapeutic agents to specific sites within the body .
Analytical Chemistry Applications
DGPP is used as a standard in analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). These applications are essential for the qualitative and quantitative analysis of lipid samples in various research settings .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds like diacylglycerol pyrophosphate (dgpp) are involved in novel signaling pathways in organisms like plants, saccharomyces cerevisiae, and escherichia coli .
Biochemical Pathways
Dioctanoylglycerol Pyrophosphate Ammonium Salt is suggested to play a role in triggering homeostatic cellular responses .
Eigenschaften
IUPAC Name |
diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNJXYONHGAON-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6039687 | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474943-13-0 | |
| Record name | Dioctanoylgycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)





![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)



